2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Overview
Description
2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, also known as 2-EFCA, is an organic compound with a wide range of uses in the scientific research field. It is commonly used as a reagent in the synthesis of various compounds, as an intermediate in the production of pharmaceuticals, and as a catalyst in various reactions. 2-EFCA is an important component in the synthesis of various biologically active compounds, and its importance in the scientific research field is increasing.
Scientific Research Applications
Spectroscopic and Theoretical Investigation
- The title compound, closely related to 2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, was investigated using FT–IR and UV–Vis spectroscopy and theoretical methods (HF and DFT). It exhibited properties important for material science and molecular engineering, with its optimized structure showing excellent agreement with the X-ray crystal structure (Ceylan et al., 2016).
Kinetics and Mechanism in Aminolysis Reactions
- Anilines, including structures similar to 2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, were studied for their reactivity in aminolysis reactions, providing insights into kinetics and mechanisms in organic synthesis (Castro et al., 1999).
Application in Corrosion Inhibition
- Derivatives of aniline, such as 2-ethylaniline, have been investigated for their potential as corrosion inhibitors, indicating possible industrial applications for related compounds (Khaled & Hackerman, 2004).
Synthesis and Physiological Activity
- In pharmacological research, aniline derivatives have been synthesized and evaluated for activities such as anti-arrhythmic properties, hinting at the potential medical applications of structurally similar compounds (蘇怡芳, 2006).
Antimicrobial Activity
- A study on substituted anilines demonstrated their significant antimicrobial activity, which could be relevant in the development of new pharmaceuticals and biocides (Banoji et al., 2022).
Photographic and Electrophotographic Applications
- N-(Nitrofluorenylidene)anilines, which share structural characteristics with 2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, have been used as electron transport materials in electrophotography, showing the potential of similar compounds in imaging technologies (Matsui et al., 1993).
Chemical Synthesis and Catalysis
- Studies involving anilines in chemical synthesis and catalysis, such as in the alkylation of anilines, reveal the broad utility of these compounds in organic chemistry and industrial processes (Narayanan & Deshpande, 2000).
properties
IUPAC Name |
2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3,5,7,9,12,14,16H,2,4,6,8,10H2,1H3/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDVZVJGSSZMM-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCCCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N[C@@H]2CCCC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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